Methyl 2-chlorobenzoate
Overview
Description
Methyl 2-chlorobenzoate is an organic compound with the molecular formula C8H7ClO2. It is an ester derived from 2-chlorobenzoic acid and methanol. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 2-chlorobenzoate is used in the synthesis of various quinazolinone derivatives, which have applications in medicinal chemistry for their antimicrobial properties . It also serves as a starting material in the synthesis of 2-chlorobenzohydrazide, which is used in the development of pharmaceuticals . Additionally, it is employed in the production of agrochemicals and other fine chemicals .
Safety and Hazards
Methyl 2-chlorobenzoate should not be released into the environment . It is advised to avoid dust formation, ingestion, and inhalation . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water . If swallowed, the victim should drink water and seek medical attention .
Mechanism of Action
Target of Action
Methyl 2-chlorobenzoate is an ester that can be synthesized from 2-chlorobenzoyl chloride . It is used as a starting reagent in the synthesis of various quinazolinone derivatives . The primary targets of this compound are the enzymes and proteins involved in the synthesis of these derivatives.
Mode of Action
The compound interacts with its targets by donating its methyl group to the enzymes or proteins, which then incorporate this group into the quinazolinone derivatives . This results in changes to the structure and function of these derivatives.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of quinazolinone derivatives . These derivatives are involved in various biochemical processes, including cell signaling, enzyme inhibition, and possibly others.
Pharmacokinetics
It may be metabolized in the liver and excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific quinazolinone derivatives that are synthesized. These derivatives can have various effects, including inhibiting certain enzymes, altering cell signaling pathways, and potentially affecting cell growth and proliferation .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, its reduction with NaBH4 in diglyme at 162°C affords 2-chlorobenzyl alcohol . Therefore, optimal conditions are necessary for the compound to exert its effects effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the reaction of 2-chlorobenzoyl chloride with methanol .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of 2-chlorobenzoyl chloride with methanol under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane, and the product is purified through distillation .
Types of Reactions:
Substitution: It undergoes nucleophilic substitution reactions, such as the reaction with trimethylstannyl anions to form substitution products.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in diglyme at 162°C.
Substitution: Trimethylstannyl anions under radical nucleophilic substitution conditions.
Major Products Formed:
Reduction: 2-chlorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Comparison with Similar Compounds
- Methyl 4-chlorobenzoate
- Methyl 3-chlorobenzoate
- Methyl 2-bromo-5-chlorobenzoate
Comparison: Methyl 2-chlorobenzoate is unique due to the position of the chlorine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, methyl 4-chlorobenzoate and methyl 3-chlorobenzoate have different reactivity patterns due to the different positions of the chlorine atom . Methyl 2-bromo-5-chlorobenzoate, with an additional bromine atom, exhibits different chemical behavior and applications .
Properties
IUPAC Name |
methyl 2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVRNIFMYIJXIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044701 | |
Record name | Methyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610-96-8 | |
Record name | Methyl 2-chlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=610-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chlorobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL 2-CHLOROBENZOATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 2-chloro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl 2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 2-CHLOROBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G344NES07R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can Methyl 2-chlorobenzoate be utilized in the synthesis of nanostructured materials?
A1: this compound serves as a key building block in the synthesis of functionalized silsesquioxanes, a class of nanostructured materials. In a study by [], researchers successfully synthesized octakis(1-propyl-1H-1,2,3-triazole-4-yl(this compound))octasilsesquioxanes. This involved a two-step process:
Q2: How does the position of the chlorine atom on Methyl chlorobenzoate influence its reactivity with trimethylstannyl anions?
A2: Research suggests that the position of the chlorine atom significantly impacts the reactivity of Methyl chlorobenzoate with trimethylstannyl anions (Me3Sn-) in radical nucleophilic substitution (SRN1) reactions. []
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